molecular formula C11H19NO B2650817 (1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile CAS No. 367939-58-0

(1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile

Cat. No.: B2650817
CAS No.: 367939-58-0
M. Wt: 181.279
InChI Key: ZYUJMAOJFWVJHG-VWYCJHECSA-N
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Description

(1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and its presence in natural products like menthol, which is widely used for its cooling and soothing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile can be achieved through several methods. One common approach involves the biocatalytic reduction of pulegone using recombinant Escherichia coli extracts containing biosynthetic genes for an “ene”-reductase and menthone dehydrogenases . This method allows for the production of high-purity menthol and its derivatives.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as peppermint oil. The process includes steam distillation, freezing, and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield menthone, while reduction can produce menthol .

Scientific Research Applications

(1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness by inhibiting calcium currents in neuronal membranes. Additionally, it may have analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

Similar Compounds

    Menthol: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

    Neomenthol: (1S,2S,5R)-(+)-Neomenthol

    Isomenthol: (1R,2S,5S)-(+)-Isomenthol

Uniqueness

What sets (1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile apart is its specific chiral configuration, which imparts unique physical and chemical properties. This configuration is crucial for its biological activity and its effectiveness in various applications .

Properties

IUPAC Name

(1R,2S,5R)-1-hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(2)10-5-4-9(3)6-11(10,13)7-12/h8-10,13H,4-6H2,1-3H3/t9-,10+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUJMAOJFWVJHG-VWYCJHECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)(C#N)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@](C1)(C#N)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367939-58-0
Record name (1R,2S,5R)-1-hydroxy-5-methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
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